4-{4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine
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Description
“4-{4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine” is a chemical compound with the molecular formula C17H24N2O4S . It is related to other compounds such as “4-[(4-methylpiperidin-1-yl)sulfonyl]aniline” and "4-Morpholinopiperidine" .
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring found in “this compound”, has been extensively studied . These compounds are typically prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a benzoyl group, which is further connected to a sulfonyl group linked to a 2-methyl-1-piperidinyl group .
Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Safety and Hazards
The safety data sheet for a related compound, “3-[(4-Methyl-1-piperidinyl)sulfonyl]benzeneboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions for the study and application of “4-{4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine” and related compounds are likely to involve further exploration of their synthesis methods and biological activities. Given the wide range of bioactivities exhibited by piperidone derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
Properties
IUPAC Name |
[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-4-2-3-9-19(14)24(21,22)16-7-5-15(6-8-16)17(20)18-10-12-23-13-11-18/h5-8,14H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPISVIJNWSGIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725470 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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